6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core with a thiophene-2-sulfonyl group and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Thiophene-2-sulfonyl Group: This step can be achieved by sulfonylation of the quinoline derivative using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the quinoline derivative using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study the interactions between sulfonyl-containing compounds and biological targets.
Mechanism of Action
The mechanism by which 6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline exerts its effects involves:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.
Pathways Involved: It interferes with pathways like the MAPK/ERK pathway, which is involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1-(thiophene-2-sulfonyl)-piperidin-3-yl-amine: Similar in structure but with a piperidine ring instead of a quinoline ring.
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one: Another sulfonyl-containing compound with potential anticancer activity.
Uniqueness
6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a quinoline core with a thiophene-2-sulfonyl group, which imparts distinct electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
6-methyl-1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-11-6-7-13-12(10-11)4-2-8-15(13)19(16,17)14-5-3-9-18-14/h3,5-7,9-10H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYGEMMWJGGXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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